3-Hydroxybutyrylcarnitine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve biotechnological processes, utilizing microbial fermentation to produce the precursor compounds, followed by chemical or enzymatic esterification .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce acetoacetate and carnitine.
Reduction: It can be reduced back to 3-hydroxybutyric acid and carnitine.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Acetoacetate and carnitine.
Reduction: 3-Hydroxybutyric acid and carnitine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Hydroxybutyrylcarnitine has a wide range of applications in scientific research:
Mechanism of Action
3-Hydroxybutyrylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy . The molecular targets include enzymes involved in the carnitine shuttle system, such as carnitine palmitoyltransferase .
Comparison with Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: Another acylcarnitine involved in energy metabolism.
Propionylcarnitine: Involved in the metabolism of odd-chain fatty acids.
Uniqueness: 3-Hydroxybutyrylcarnitine is unique due to its specific role in the metabolism of 3-hydroxybutyric acid, a key intermediate in ketone body metabolism . This makes it particularly important in conditions where ketone bodies are utilized as an energy source, such as during fasting or in ketogenic diets .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
UEFRDQSMQXDWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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